Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide
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Overview
Description
Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide is a complex organic compound that combines several functional groups, including a biphenyl structure, a carboxylic acid, a benzimidazole, and a pyrazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole and pyrazole intermediates, which are then coupled with the biphenyl-4-carboxylic acid.
Preparation of Benzimidazole Intermediate: This can be synthesized by reacting ortho-phenylenediamine with an appropriate aldehyde under oxidative conditions.
Preparation of Pyrazole Intermediate: The pyrazole ring can be formed by the reaction of hydrazine with a 1,3-diketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide can undergo various chemical reactions, including:
Oxidation: The benzimidazole and pyrazole rings can be oxidized under strong oxidative conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Oxidized derivatives of the benzimidazole and pyrazole rings.
Reduction: Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-methanol.
Substitution: Halogenated derivatives of the aromatic rings.
Scientific Research Applications
Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to the bioactivity of the benzimidazole and pyrazole moieties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cell proliferation and apoptosis, making it a potential anticancer agent.
Pathways Involved: It may interfere with signaling pathways that regulate cell growth and survival, such as the PI3K/Akt pathway.
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4-carboxylic acid: A simpler analog without the benzimidazole and pyrazole moieties.
Benzimidazole Derivatives: Compounds like 2-(substituted-phenyl) benzimidazole, which have similar biological activities.
Pyrazole Derivatives: Compounds like 1,3-diphenyl-1H-pyrazole, known for their anti-inflammatory properties.
Uniqueness
Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide is unique due to its combination of multiple bioactive moieties in a single molecule, which may result in synergistic effects and enhanced biological activity.
Biological Activity
Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a biphenyl backbone with a carboxylic acid group and an amide linkage to a benzoimidazole derivative. Its molecular formula is C22H19N3O with a molecular weight of approximately 341.41 g/mol . The structure can be summarized as follows:
- Molecular Structure :
- Biphenyl core
- Carboxylic acid functional group
- Amide linkage
- Benzoimidazole and pyrazole moieties
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the biphenyl structure, introduction of the carboxylic acid and amide groups, and functionalization with the benzoimidazole and pyrazole derivatives. Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure of the synthesized compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing benzimidazole and pyrazole moieties. For instance, derivatives of biphenyl carboxylic acids have shown significant inhibitory activity against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | MCF7 | 0.01 | Aurora-A kinase inhibition |
Compound B | NCI-H460 | 0.03 | Apoptosis induction |
Compound C | HepG2 | 0.39 | Autophagy promotion |
These findings suggest that biphenyl derivatives may act through multiple mechanisms, including apoptosis induction and kinase inhibition, making them promising candidates for cancer therapy .
Anti-inflammatory Effects
Biphenyl derivatives have also been evaluated for their anti-inflammatory properties. In vitro studies indicate that certain compounds can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
Case Studies
- Study on Anticancer Activity : A study evaluated a series of biphenyl derivatives against various cancer cell lines, demonstrating that modifications to the benzimidazole or pyrazole groups significantly enhanced cytotoxicity. The most potent derivative exhibited an IC50 value of 0.01 µM against MCF7 cells, indicating strong anticancer activity .
- Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of similar compounds, finding that specific modifications led to a marked decrease in inflammation markers in vitro, suggesting therapeutic potential for conditions like rheumatoid arthritis .
Properties
Molecular Formula |
C24H19N5O |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-yl]-4-phenylbenzamide |
InChI |
InChI=1S/C24H19N5O/c1-16-15-22(29(28-16)24-25-20-9-5-6-10-21(20)26-24)27-23(30)19-13-11-18(12-14-19)17-7-3-2-4-8-17/h2-15H,1H3,(H,25,26)(H,27,30) |
InChI Key |
XEZPCQDGTFHFSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
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